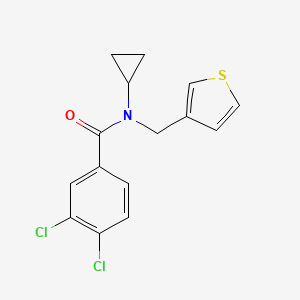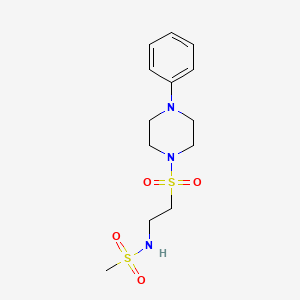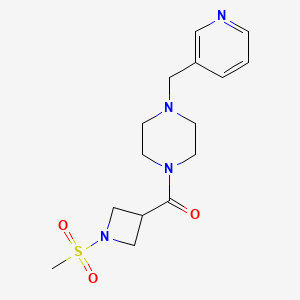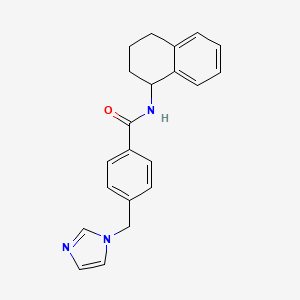
4-(2,5-dichlorothiophene-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,5-Dichlorothiophene-3-carbonyl chloride” is a chemical compound used for research and development . It is not intended for medicinal or household use .
Synthesis Analysis
The synthesis of “2,5-Dichlorothiophene-3-carbonyl chloride” involves the reaction of “2,5-dichloro-thiophene-3-carboxylic acid” with “oxalyl chloride” in the presence of “dimethylformamide” in dichloromethane . The reaction yields “2,5-Dichlorothiophene-3-carbonyl chloride” quantitatively .Physical And Chemical Properties Analysis
The molecular formula of “2,5-Dichlorothiophene-3-carbonyl chloride” is C5HCl3OS and its molecular weight is 215.48 . Its boiling point is 125°C at 15mm .科学的研究の応用
Photolabile Protection of Carbonyl Compounds
Carbonyl compounds, including aldehydes and ketones, can be caged as photolabile entities for controlled release upon irradiation. This process involves their acetalization followed by oxidative demethylation to produce photolabile compounds, which are inert until activated by light, showcasing an application in the controlled release of chemicals upon light exposure (Kostikov, Malashikhina, & Popik, 2009).
Chemical Synthesis and Reactions
Thiophene derivatives undergo various chemical reactions, reflecting their versatile application in organic synthesis. For example, chlorinated hydroxythiophenes have been synthesized and studied for their tautomeric properties and reactions, contributing to the field of synthetic organic chemistry and materials science (Skramstad, Lunde, Hope, Bjørnstad, & Frøyen, 2000).
Antimicrobial Applications
New quinoxaline derivatives, incorporating thiophene units, have been synthesized and screened for antimicrobial activity. These compounds are of interest due to their potential as antibacterial and antifungal agents, indicating an application in developing new therapeutics (Naganagowda & Petsom, 2011).
Optical and Electronic Materials
Thiophene derivatives are also explored for their optical properties, such as in the synthesis of new thiophene-based compounds for photovoltaic applications. These materials exhibit specific absorption and emission properties, highlighting their utility in the development of optoelectronic devices (Nurulla, 2007).
Safety and Hazards
“2,5-Dichlorothiophene-3-carbonyl chloride” is a hazardous substance. It can cause severe skin burns and eye damage . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, remove contaminated clothing and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting .
特性
IUPAC Name |
4-(2,5-dichlorothiophene-3-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O2S/c14-10-5-7(12(15)20-10)13(19)17-6-11(18)16-8-3-1-2-4-9(8)17/h1-5H,6H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTUAMQAKJMWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4,6-trimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2966023.png)
![methyl 6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2966024.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2966025.png)
![[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] (E)-3-[4-(azepan-1-yl)phenyl]prop-2-enoate](/img/structure/B2966026.png)
![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2966027.png)


![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2966032.png)

![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2966034.png)

![(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one](/img/structure/B2966038.png)